N-methyl-2,3-dihydro-1H-indole-6-sulfonamide
CAS No.: 1300027-05-7
Cat. No.: VC3005575
Molecular Formula: C9H12N2O2S
Molecular Weight: 212.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1300027-05-7 |
|---|---|
| Molecular Formula | C9H12N2O2S |
| Molecular Weight | 212.27 g/mol |
| IUPAC Name | N-methyl-2,3-dihydro-1H-indole-6-sulfonamide |
| Standard InChI | InChI=1S/C9H12N2O2S/c1-10-14(12,13)8-3-2-7-4-5-11-9(7)6-8/h2-3,6,10-11H,4-5H2,1H3 |
| Standard InChI Key | FVLCMZSARFTYBY-UHFFFAOYSA-N |
| SMILES | CNS(=O)(=O)C1=CC2=C(CCN2)C=C1 |
| Canonical SMILES | CNS(=O)(=O)C1=CC2=C(CCN2)C=C1 |
Introduction
Physical and Chemical Properties
Structural Characteristics
N-methyl-2,3-dihydro-1H-indole-6-sulfonamide features several key structural elements that define its chemical identity:
-
Core scaffold: 2,3-dihydro-1H-indole (indoline)
-
Functional group: N-methylsulfonamide (-SO₂NHCH₃) at position 6
-
Secondary amine: Unsubstituted NH group in the indoline ring
-
Saturated carbon atoms: At positions 2 and 3 of the indoline system
The structural formula can be represented as C₉H₁₂N₂O₂S, with the nitrogen atoms located in the indoline ring and the sulfonamide group . The compound is also known by the synonym 2,3-Dihydro-1H-indole-6-sulfonic acid methylamide .
Fundamental Physical Properties
The basic physical properties of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide are summarized in the following table:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₂N₂O₂S | |
| Molecular Weight | 212.27 g/mol | |
| CAS Number | 1300027-05-7 | |
| Standard Purity | NLT 97% | |
| Physical State | Solid (presumed based on similar compounds) | - |
Chemical Reactivity
While specific reactivity data for N-methyl-2,3-dihydro-1H-indole-6-sulfonamide is limited in the available research, the compound possesses several functional groups that influence its chemical behavior:
-
The sulfonamide group (-SO₂NHCH₃) typically exhibits mild acidity due to the electron-withdrawing effect of the sulfone group, potentially enabling it to participate in hydrogen bonding and acid-base reactions.
-
The indoline NH group represents a secondary amine that can participate in various reactions including:
-
Alkylation reactions
-
Acylation reactions
-
Hydrogen bonding interactions
-
-
The aromatic ring system can undergo electrophilic aromatic substitution reactions, although the presence of the sulfonamide group may influence reactivity and regioselectivity.
Structural Comparisons with Related Compounds
Positional Isomers
N-methyl-2,3-dihydro-1H-indole-5-sulfonamide represents a close structural isomer of our target compound, differing only in the position of the sulfonamide group (position 5 versus position 6) . This positional difference can significantly affect properties including:
-
Electronic distribution within the molecule
-
Hydrogen bonding capabilities
-
Potential binding interactions with biological targets
-
Physical properties such as solubility and crystal packing
The 5-substituted isomer has been assigned CAS number 113162-46-2, indicating earlier documentation and potentially more extensive study in the literature .
Functional Group Derivatives
Several related compounds demonstrate structural similarity to N-methyl-2,3-dihydro-1H-indole-6-sulfonamide but feature different functional groups or additional substituents:
-
1-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride (CAS 173669-61-9) features a sulfonyl chloride group (-SO₂Cl) instead of the methylsulfonamide group. This reactive sulfonyl chloride functionality serves as a potential precursor for synthesizing N-methyl-2,3-dihydro-1H-indole-6-sulfonamide through reaction with methylamine.
-
More complex derivatives include compounds such as 1-(cyclobutanecarbonyl)-N-(2-fluorophenyl)-2-methyl-2,3-dihydro-1H-indole-5-sulfonamide, which incorporates:
The following table compares key properties of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide with its 5-substituted isomer:
| Property | N-methyl-2,3-dihydro-1H-indole-6-sulfonamide | N-methyl-2,3-dihydro-1H-indole-5-sulfonamide |
|---|---|---|
| CAS Number | 1300027-05-7 | 113162-46-2 |
| Molecular Formula | C₉H₁₂N₂O₂S | C₉H₁₂N₂O₂S |
| Molecular Weight | 212.27 g/mol | 212.27 g/mol |
| Sulfonamide Position | 6-position | 5-position |
| Alternative Names | 2,3-Dihydro-1H-indole-6-sulfonic acid methylamide | 2,3-Dihydro-1H-indole-5-sulfonic acid methylamide, N-methylindoline-5-sulfonamide |
Future Research Directions
Structure-Activity Relationship Studies
Comparative studies between N-methyl-2,3-dihydro-1H-indole-6-sulfonamide and its isomers (particularly the 5-substituted variant) could provide valuable insights into:
-
How positional isomerism affects biological activity
-
The importance of electronic distribution in indoline-based compounds
-
Structure-property relationships that might guide future drug design
Derivatization Opportunities
The compound offers multiple sites for chemical modification, presenting opportunities for:
-
Creation of combinatorial libraries based on the indoline-6-sulfonamide scaffold
-
Development of probe molecules for biological studies
-
Optimization of properties through strategic substitution patterns
Computational Studies
Theoretical studies could enhance understanding of:
-
Conformational preferences of the molecule
-
Electronic distribution and reactivity patterns
-
Potential binding modes with biological targets
-
Physical properties relevant to formulation and drug delivery
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume